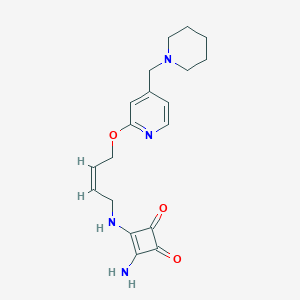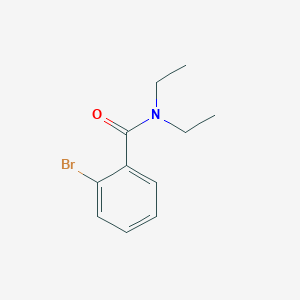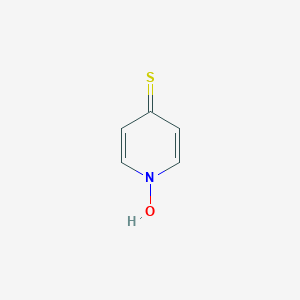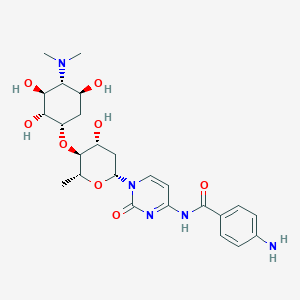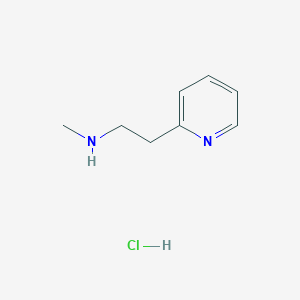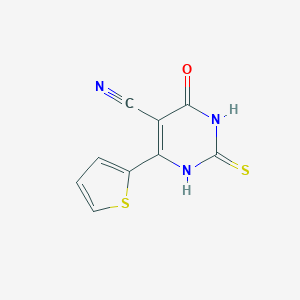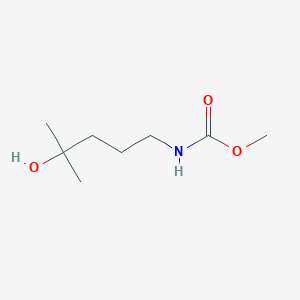
Methyl (4-hydroxy-4-methylpentyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-hydroxy-4-methylpentyl)carbamate, also known as Carbaryl, is an insecticide that is widely used in agriculture and horticulture to control pests. It is a white crystalline solid that is soluble in water and has a melting point of 142-147°C. Carbaryl is one of the most commonly used insecticides in the world due to its effectiveness and low toxicity to mammals.
Wirkmechanismus
Methyl (4-hydroxy-4-methylpentyl)carbamate works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Biochemische Und Physiologische Effekte
Methyl (4-hydroxy-4-methylpentyl)carbamate has been shown to have a range of biochemical and physiological effects on insects, including disruption of the nervous system, inhibition of feeding and digestion, and interference with reproduction. In mammals, carbaryl has been shown to have low toxicity, although high doses can cause neurological effects such as tremors and convulsions.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (4-hydroxy-4-methylpentyl)carbamate has several advantages for use in laboratory experiments, including its low cost, ease of use, and effectiveness against a wide range of insect pests. However, its use is limited by its toxicity to non-target organisms, including humans, and its potential to accumulate in the environment.
Zukünftige Richtungen
There are several areas of future research that could be pursued with regards to carbaryl and its use as an insecticide. One area of research could focus on developing new formulations of carbaryl that are more effective against target pests while minimizing the impact on non-target organisms. Another area of research could focus on the development of new insecticides that are less toxic and have a lower impact on the environment. Finally, research could be conducted to investigate the long-term effects of carbaryl exposure on human health and the environment.
Synthesemethoden
Methyl (4-hydroxy-4-methylpentyl)carbamate can be synthesized by reacting methylamine with 1-naphthol in the presence of a carbonyl compound. The resulting product is then treated with phosgene to form the final product, methyl (4-hydroxy-4-methylpentyl)carbamate.
Wissenschaftliche Forschungsanwendungen
Methyl (4-hydroxy-4-methylpentyl)carbamate has been extensively studied for its insecticidal properties and its impact on the environment. It has been used in scientific research to study the effects of insecticides on the behavior and physiology of insects. Methyl (4-hydroxy-4-methylpentyl)carbamate has also been used in studies to investigate the impact of insecticides on non-target organisms, such as birds, fish, and other wildlife.
Eigenschaften
CAS-Nummer |
105941-78-4 |
|---|---|
Produktname |
Methyl (4-hydroxy-4-methylpentyl)carbamate |
Molekularformel |
C8H17NO3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
methyl N-(4-hydroxy-4-methylpentyl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-8(2,11)5-4-6-9-7(10)12-3/h11H,4-6H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
KXKKBAOUMIOVOJ-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCNC(=O)OC)O |
Kanonische SMILES |
CC(C)(CCCNC(=O)OC)O |
Synonyme |
Carbamic acid, (4-hydroxy-4-methylpentyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



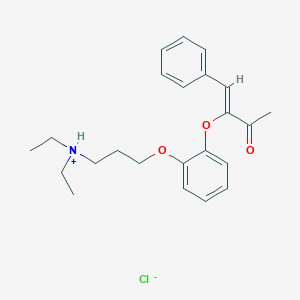
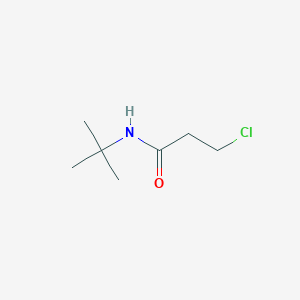
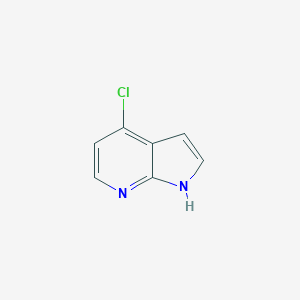
![4-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B22813.png)
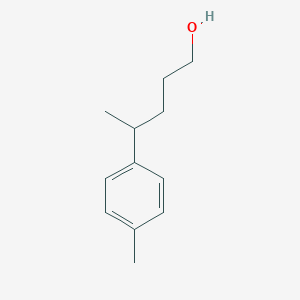
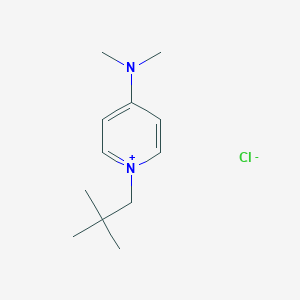
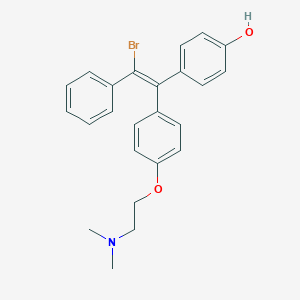
![Methyl 2-[(chlorosulfonyl)methyl]benzoate](/img/structure/B22823.png)
